1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride: Structural Architecture & Synthetic Methodology
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride: Structural Architecture & Synthetic Methodology
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride , a critical heterocyclic building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation kinase inhibitors.[1] Unlike generic catalog entries, this document focuses on the regioselective synthesis , structural validation , and handling protocols required for high-purity pharmaceutical applications.
Structural Anatomy & Physicochemical Properties[1]
The compound consists of a five-membered pyrazole ring substituted with methyl groups at the N1 and C3 positions, and a carboxylic acid moiety at the C4 position, stabilized as a hydrochloride salt.
Chemical Identity
| Property | Detail |
| IUPAC Name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |
| Common Name | 1,3-Dimethylpyrazole-4-carboxylic acid HCl |
| Free Acid CAS | 78703-53-4 |
| Molecular Formula | C₆H₈N₂O₂[1][2][3][4][5] · HCl |
| Molecular Weight | 140.14 (Free Acid) / 176.60 (HCl Salt) |
| Acidity (pKa) | ~3.5 (COOH), ~2.5 (Pyrazolium NH⁺) |
| Appearance | White to off-white crystalline solid |
Structural Nuances
The 1,3-substitution pattern is electronically distinct from its 1,5-isomer.[1] The C4-carboxylic acid is flanked by the electron-donating C3-methyl and the aromatic N1-methyl.[1]
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N1-Position: Methylated. This blocks tautomerization, fixing the bond order of the ring.[1]
-
C4-Position: The carboxyl group is conjugated with the pyrazole
-system, making the C5 proton (adjacent to N1) highly deshielded in NMR.[1] -
Salt Form: The hydrochloride salt involves protonation of the N2 nitrogen (the "pyridine-like" nitrogen), forming a pyrazolium cation which increases water solubility and shelf-stability compared to the zwitterionic free acid.
Synthetic Pathways & Mechanistic Insights
The primary challenge in synthesizing this scaffold is regiocontrol .[1] Direct condensation of methylhydrazine with ethyl acetoacetate often yields a mixture of 1,3- and 1,5-isomers, or 5-pyrazolones.
To guarantee the 1,3-dimethyl-4-carboxyl arrangement, the Vilsmeier-Haack-like approach or the Ethoxymethylene route is the industry standard.[1]
The "Ethoxymethylene" Route (High Regioselectivity)
This protocol utilizes triethyl orthoformate to introduce the C4-carbon before cyclization, locking the regiochemistry.[1]
Experimental Protocol
-
Precursor Formation: React Ethyl acetoacetate with Triethyl orthoformate and Acetic anhydride (reflux, 110°C) to form the intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate .[1]
-
Cyclization: Add Methylhydrazine (aqueous or ethanolic solution) to the intermediate at low temperature (0-10°C).
-
Regioselectivity: The terminal nitrogen of methylhydrazine (NH₂) is more nucleophilic and attacks the ethoxymethylene carbon first, followed by cyclization onto the ketone. This predominantly yields the 1,3-dimethyl isomer over the 1,5-isomer.
-
-
Hydrolysis & Salt Formation: Treat the resulting ester with concentrated Hydrochloric Acid (HCl) under reflux.[1]
-
Outcome: This cleaves the ethyl ester and simultaneously protonates the pyrazole ring, crystallizing the target Hydrochloride salt upon cooling.[1]
-
Visualization of Synthetic Logic
Caption: Step-wise regioselective synthesis via the ethoxymethylene intermediate to ensure 1,3-substitution.
Analytical Validation (Self-Validating System)[1]
To confirm identity and exclude the 1,5-isomer, 1H NMR is the definitive tool.
1H NMR Signature (DMSO-d6)
The following shifts are diagnostic for the 1,3-isomer.[1] If the N-Me and C-Me peaks are significantly shifted, suspect the 1,5-isomer.[1]
| Position | Shift ( | Multiplicity | Interpretation |
| COOH | 12.10 | Broad Singlet | Carboxylic acid proton (exchangeable).[1] |
| C5-H | 8.09 | Singlet | The aromatic ring proton.[1] Note: In the 1,5-isomer, this proton is often shielded differently.[1] |
| N1-CH₃ | 3.77 | Singlet | Methyl on Nitrogen.[1] Distinctive downfield shift due to electronegative N. |
| C3-CH₃ | 2.14 | Singlet | Methyl on Carbon.[1] Typical allylic/aromatic methyl range. |
Analytical Decision Tree
Caption: NMR validation logic. The C5-H proton proximity to the N-Methyl group in the 1,5-isomer vs the 1,3-isomer is the key differentiator.
Medicinal Chemistry Applications
This scaffold acts as a bioisostere for benzoic acid or other heteroaromatic acids in drug design.[1]
-
Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] The C4-carboxylic acid is often converted to an amide to interact with the "hinge region" of the kinase.[1]
-
Agrochemicals (SDHIs): The 1,3-dimethylpyrazole core is a structural analog to the pyrazole moiety found in Fluxapyroxad and Bixafen .[1] These fungicides inhibit Succinate Dehydrogenase (Complex II), disrupting cellular respiration in fungi.[1]
-
Antibacterial Agents: Derivatives of this acid (specifically hydrazide-hydrazones) have shown efficacy against Acinetobacter baumannii by targeting bacterial metabolic pathways.[1]
Handling & Stability Protocols
-
Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.
-
Solubility:
-
Safety: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation as the HCl salt can hydrolyze in moist mucous membranes to release acidic traces.[1]
References
-
Vertex AI Search . (2025).[1] Synthetic method of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents. Link
-
National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CID 12654287: Methyl 1,3-dimethylpyrazole-4-carboxylate. PubChem.[1][2][8][9] Link
-
Sigma-Aldrich . (2025).[1] 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Product Sheet. Link
-
Royal Society of Chemistry . (2015).[1] Regioselective synthesis of pyrazoles. RSC Advances. Link
-
Antibiotics (Basel) . (2020).[1][4] Synthesis of 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics. PubMed.[1][2][8] Link
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